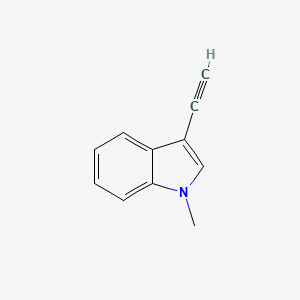

3-Ethynyl-1-methyl-1H-indole

説明

BenchChem offers high-quality 3-Ethynyl-1-methyl-1H-indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Ethynyl-1-methyl-1H-indole including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

3-ethynyl-1-methylindole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N/c1-3-9-8-12(2)11-7-5-4-6-10(9)11/h1,4-8H,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFYPWSIBJDQYLF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C#C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20511163 |

Source

|

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

85094-88-8 |

Source

|

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85094-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethynyl-1-methyl-1H-indole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20511163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

3-Ethynyl-1-methyl-1H-indole: A Technical Guide for Advanced Synthesis and Application in Drug Discovery

Abstract

3-Ethynyl-1-methyl-1H-indole is a pivotal heterocyclic building block, garnering significant attention in the fields of medicinal chemistry and materials science. The strategic placement of a rigid ethynyl group at the C3 position of the indole scaffold provides a versatile handle for a multitude of chemical transformations, enabling the synthesis of complex molecular architectures. This in-depth technical guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 3-ethynyl-1-methyl-1H-indole. It is intended for researchers, scientists, and drug development professionals, offering critical insights into its effective utilization, including validated synthetic protocols, mechanistic details, and its application in the construction of novel therapeutic agents.

Introduction: The Strategic Importance of the Ethynyl-Indole Scaffold

The indole nucleus is a well-established "privileged structure" in drug discovery, forming the core of numerous natural products and synthetic pharmaceuticals.[1][2][3] The introduction of an ethynyl group at the C3 position significantly enhances its synthetic utility, opening avenues for a range of powerful cross-coupling reactions.[4] Key among these are the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," and the Sonogashira coupling.[5][][7][8] These reactions facilitate the facile incorporation of diverse molecular fragments, which is instrumental in generating large compound libraries for high-throughput screening and accelerating the hit-to-lead process in drug development.[]

The methylation at the N1 position of the indole ring serves a dual purpose: it protects the nitrogen from participating in undesired side reactions and can positively influence the metabolic stability and electronic properties of the final molecule. This guide will focus specifically on 3-ethynyl-1-methyl-1H-indole, providing a detailed exploration of its chemical behavior and synthetic potential.

Physicochemical and Spectroscopic Properties

A thorough understanding of a compound's fundamental properties is essential for its successful application. The table below summarizes the key physicochemical and spectroscopic data for 3-ethynyl-1-methyl-1H-indole.

| Property | Value | Source |

| Molecular Formula | C₁₁H₉N | [9] |

| Molecular Weight | 155.20 g/mol | [9] |

| Appearance | White solid | [10] |

| Melting Point | 52-54 °C | [10] |

| Boiling Point | 253-254 °C | [10] |

| Solubility | Soluble in hot water and most organic solvents | [10][11] |

| ¹H NMR (CDCl₃) | δ 7.68 (d, 1H), 7.25-7.15 (m, 3H), 7.05 (s, 1H), 3.70 (s, 3H), 3.05 (s, 1H) | |

| ¹³C NMR (CDCl₃) | δ 137.4, 128.7, 122.9, 121.4, 119.7, 109.4, 99.7, 83.6, 75.0, 32.9 | |

| IR (KBr) ν (cm⁻¹) | 3290 (≡C-H stretch), 2105 (C≡C stretch) | |

| Mass Spec (EI) | m/z 155 (M⁺) |

Synthesis of 3-Ethynyl-1-methyl-1H-indole: A Validated Protocol

The most prevalent and reliable synthetic route to 3-ethynyl-1-methyl-1H-indole is the Sonogashira cross-coupling reaction.[4][7][12] This method involves the coupling of 3-iodo-1-methyl-1H-indole with a protected alkyne, such as trimethylsilylacetylene, followed by a deprotection step. This approach is favored due to its high yields and broad functional group tolerance.[13]

Synthetic Workflow Diagram

Caption: Synthetic workflow for 3-ethynyl-1-methyl-1H-indole.

Detailed Experimental Protocol

Step 1: Synthesis of 1-Methyl-3-((trimethylsilyl)ethynyl)-1H-indole

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon), combine 3-iodo-1-methyl-1H-indole (1.0 eq), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02 eq), and copper(I) iodide (CuI, 0.04 eq).

-

Solvent and Reagents: Add anhydrous, degassed tetrahydrofuran (THF), followed by triethylamine (Et₃N, 2.5 eq).

-

Addition of Alkyne: Slowly introduce trimethylsilylacetylene (1.2 eq) to the stirring mixture at room temperature.

-

Reaction Conditions: Heat the reaction to 60 °C and monitor its progress using thin-layer chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the mixture and filter it through a pad of Celite. Concentrate the filtrate under reduced pressure. Purify the crude product via column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain 1-methyl-3-((trimethylsilyl)ethynyl)-1H-indole.

Step 2: Synthesis of 3-Ethynyl-1-methyl-1H-indole

-

Reaction Setup: Dissolve the purified silyl-protected indole (1.0 eq) in methanol.

-

Deprotection: Add potassium carbonate (K₂CO₃, 2.0 eq) and stir at room temperature.

-

Reaction Monitoring: Monitor the reaction by TLC until all starting material is consumed.

-

Work-up and Purification: Remove the methanol in vacuo. Add water and extract the product with dichloromethane (DCM). Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate. The final product can be further purified by recrystallization.

Mechanistic Rationale

The Sonogashira coupling proceeds through two interconnected catalytic cycles involving palladium and copper.[7] The palladium(0) catalyst undergoes oxidative addition with the aryl iodide. Concurrently, the copper(I) acetylide is formed. Transmetalation of the acetylide from copper to palladium, followed by reductive elimination, yields the coupled product and regenerates the palladium(0) catalyst. The use of a trimethylsilyl protecting group on the alkyne is crucial to prevent undesired homocoupling (Glaser coupling).[7]

Key Reactions and Applications in Drug Discovery

The synthetic versatility of 3-ethynyl-1-methyl-1H-indole stems from the reactivity of its terminal alkyne, which serves as a gateway for introducing diverse molecular functionalities.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The CuAAC reaction is a prime example of click chemistry, enabling the efficient and regioselective synthesis of 1,2,3-triazoles.[5][14] This reaction is highly valued in drug discovery for lead optimization and the creation of bioconjugates.[5][8][15]

Caption: General scheme of the CuAAC reaction.

Application Insight: The resulting triazole ring is often used as a bioisostere for the amide bond, offering enhanced metabolic stability.[5] This makes it a valuable tool for creating peptidomimetics with improved pharmacokinetic profiles.

Further Sonogashira Couplings

The terminal alkyne of 3-ethynyl-1-methyl-1H-indole can participate in subsequent Sonogashira reactions with various aryl or vinyl halides. This allows for the extension of the molecular framework and the synthesis of complex conjugated systems.

Application Insight: This strategy is frequently employed in the development of organic materials with specific electronic and photophysical properties, such as those used in organic light-emitting diodes (OLEDs).

Glaser Coupling

In the presence of a copper catalyst and an oxidant, 3-ethynyl-1-methyl-1H-indole can undergo homocoupling to form a symmetrical 1,3-diyne.

Application Insight: This dimerization reaction is useful for creating larger, more rigid molecular scaffolds, which have applications in supramolecular chemistry and the design of novel materials.

Conclusion and Future Outlook

3-Ethynyl-1-methyl-1H-indole stands out as a highly versatile and valuable building block in modern organic synthesis. Its straightforward preparation, coupled with the diverse reactivity of the ethynyl group, makes it an indispensable tool for medicinal chemists and materials scientists. The ongoing development of novel catalytic systems for alkyne functionalization will undoubtedly continue to expand the synthetic utility of this important scaffold, paving the way for the discovery of new therapeutic agents and advanced functional materials.

References

- Wikipedia. (2024). Sonogashira coupling.

- ResearchGate. (2025).

- BOC Sciences. (n.d.). Click Chemistry for Efficient Drug Development.

- Vedantu. (2020).

- PubMed. (2019). Recent applications of click chemistry in drug discovery.

- BYJU'S. (2017). Sonogashira Coupling.

- IntechOpen. (2024). An Insight Into Click Chemistry.

- PubMed. (2025). Advances in click chemistry for drug discovery and development.

- PubChem. (n.d.). 3-Ethynyl-1-methyl-1H-indole.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- ResearchGate. (n.d.). The Sonogashira coupling reaction mechanism.

- NextSDS. (n.d.).

- BLD Pharm. (n.d.). 85094-88-8|3-Ethynyl-1-methyl-1H-indole.

- ResearchGate. (2025).

- Preprints.org. (2024).

- ACS Publications. (2022). 3-Alkynylindoles as Building Blocks for the Synthesis of Electronically Tunable Indole-Based Push–Pull Chromophores.

- SlideShare. (n.d.).

- Wikipedia. (n.d.). Indole.

- ChemBK. (2022). 3-Methyl-1H-indole.

- Organic Chemistry Portal. (n.d.). Synthesis of indoles.

- ResearchGate. (2024).

- PMC. (n.d.).

- ResearchGate. (n.d.). (PDF) Synthesis of 3-Ethyl Indole.

- ConnectSci. (2023).

- ACS Publications. (2010).

- MDPI. (2023). Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry.

- NIST. (n.d.). 1H-Indole, 1-methyl-.

- PMC. (2023). Verification of preparations of (1H-indol-3-yl)

- Magritek. (n.d.).

- ConnectSci. (2023).

- RSC Publishing. (n.d.). Diverse reactivity of isatin-based N,N′-cyclic azomethine imine dipoles with arynes: synthesis of 1′-methyl-2′-oxospiro [indene-1,3′-indolines] and 3-aryl-3-pyrazol-2-oxindoles.

Sources

- 1. ajchem-a.com [ajchem-a.com]

- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole Derivatives: Unveiling New Frontiers in Medicinal and Synthetic Organic Chemistry | MDPI [mdpi.com]

- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 5. researchgate.net [researchgate.net]

- 7. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]

- 8. Recent applications of click chemistry in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-Ethynyl-1-methyl-1H-indole | C11H9N | CID 12839098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 10. Indole - Wikipedia [en.wikipedia.org]

- 11. chembk.com [chembk.com]

- 12. byjus.com [byjus.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. ijpsjournal.com [ijpsjournal.com]

- 15. Advances in click chemistry for drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

Comprehensive Technical Guide on 3-Ethynyl-1-methyl-1H-indole: Physical Properties, Synthesis, and Applications

Executive Summary

As drug discovery and materials science pivot toward highly modular building blocks, 3-Ethynyl-1-methyl-1H-indole (CAS: 85094-88-8) has emerged as a privileged scaffold. Featuring a rigid electron-rich indole core paired with a reactive terminal alkyne, this molecule offers exceptional orthogonality for late-stage functionalization. This whitepaper provides a rigorous technical breakdown of its physicochemical properties, thermodynamically driven synthetic pathways, and validated experimental protocols designed for high-yield isolation.

Molecular Profile & Physicochemical Properties

Understanding the physical parameters of 3-ethynyl-1-methyl-1H-indole is critical for predicting its behavior in biphasic reaction mixtures and its pharmacokinetic potential in medicinal chemistry. The N-methylation removes the traditional indole hydrogen-bond donor, significantly altering its lipophilicity and solid-state packing compared to its unprotected analogs .

| Property | Quantitative Value | Causality / Technical Significance |

| Chemical Formula | C₁₁H₉N | Represents an electron-rich aromatic system coupled with a terminal alkyne. |

| Molecular Weight | 155.20 g/mol | Low molecular weight ensures high ligand efficiency (LE) in structure-based drug design. |

| Exact Mass | 155.0735 Da | Provides the exact target for High-Resolution Mass Spectrometry (ESI-TOF) validation. |

| XLogP3 | 2.2 | Indicates moderate lipophilicity, striking an optimal balance for cellular membrane permeability. |

| Topological Polar Surface Area | 4.9 Ų | Highly lipophilic surface area due to the N-methyl group; lacks hydrogen bond donors. |

| Physical State | Low-Melting Solid / Oil | Depending on crystalline purity and ambient temperature, it isolates as a viscous oil or low-melting solid. |

Mechanistic Pathways for Synthesis

The synthesis of terminal alkynes on electron-rich heterocycles is historically plagued by low yields and harsh deprotection requirements. However, modern methodologies have established two primary, high-efficiency routes to 3-ethynyl-1-methyl-1H-indole.

Pathway A: Cyanomethyl Carbanion-Mediated Decarbonylation This highly robust method utilizes 3-acylethynylindole as a precursor. The addition of a cyanomethyl carbanion (generated in situ from acetonitrile and potassium tert-butoxide) to the carbonyl group forms an unstable acetylenic alcohol. Quantum-chemical calculations confirm that this intermediate undergoes a rapid, room-temperature retro-Favorskii fragmentation. This decomposition to the free ethynylindole represents a thermodynamic sink, bypassing the need for transition-metal catalysts .

Pathway B: Base-Mediated Chloroenal Elimination An alternative route utilizes an indole chloroenal precursor. Under prolonged reflux with sodium hydroxide in tetrahydrofuran (THF), the molecule undergoes a sequential elimination of hydrogen chloride and deformylation to yield the terminal alkyne .

Fig 1: Mechanistic workflows for the synthesis of 3-ethynyl-1-methyl-1H-indole.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems incorporating strict In-Process Controls (IPCs).

Protocol A: Room-Temperature Decarbonylation

Objective: High-yield isolation of 3-ethynyl-1-methyl-1H-indole via retro-Favorskii fragmentation.

-

Preparation : Dissolve 1.0 mmol of 3-acylethynylindole in 4 mL of anhydrous THF/MeCN (1:1 v/v) under an inert argon atmosphere.

-

Causality & Validation: Anhydrous conditions are mandatory. Moisture will prematurely protonate the cyanomethyl carbanion, halting the reaction.

-

-

Activation : Add 2.0 mmol of potassium tert-butoxide (t-BuOK) in a single portion at 20–25 °C.

-

Validation: A rapid color shift indicates successful carbanion generation and nucleophilic attack on the acyl group.

-

-

Reaction Monitoring (IPC) : Stir the mixture for 1–2 hours.

-

Validation: Monitor via Thin-Layer Chromatography (TLC) using Hexane/EtOAc (4:1). The reaction is deemed complete when the lower-Rf precursor spot is entirely consumed, replaced by the highly non-polar alkyne product.

-

-

Quenching & Extraction : Quench with 10 mL of saturated aqueous NH₄Cl. Extract the aqueous layer with ethyl acetate (3 × 10 mL).

-

Causality: NH₄Cl safely neutralizes excess t-BuOK without degrading the electron-rich indole.

-

-

Purification : Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify via silica gel column chromatography to achieve ~73% yield .

Protocol B: Chloroenal Elimination

Objective: Base-mediated synthesis of the terminal alkyne from an aldehyde precursor.

-

Preparation : To a 100 mL round-bottom flask equipped with a reflux condenser, add 22.9 mmol of NaOH, 40 mL of THF, and 5.74 mmol of indole chloroenal.

-

Thermal Activation : Heat the mixture to reflux (~66 °C) and maintain overnight.

-

Causality: The high activation energy required for the dual elimination-deformylation cascade necessitates sustained thermal input .

-

-

Workup & Validation : Cool to room temperature, dilute with 50 mL of distilled water, and extract with ethyl acetate (3 × 20 mL). Dry over MgSO₄.

-

Validation: Analyze the crude mixture via ¹H NMR. The complete disappearance of the aldehyde proton signal (~9.5–10.0 ppm) confirms successful deformylation.

-

Downstream Applications in Advanced Therapeutics & Materials

The terminal alkyne of 3-ethynyl-1-methyl-1H-indole serves as a versatile handle for constructing complex molecular architectures. Its primary applications include:

-

CuAAC Click Chemistry : Reacts with organic azides to form 1,2,3-triazoles, a bioisostere for amide bonds frequently used in kinase inhibitor development.

-

Sonogashira Cross-Coupling : Palladium-catalyzed C-C bond formation allows for the extension of the π-conjugated system, highly valuable in the synthesis of organic fluorophores.

-

Friedländer-Type Annulation : Copper-catalyzed reactions with 2-amino-3-fluoroacetylpyridines yield highly substituted fluorinated 1,8-naphthyridines, which are critical pharmacophores in antimicrobial research .

Fig 2: Downstream applications of the 3-ethynyl-1-methyl-1H-indole scaffold.

Analytical Characterization Standards

To verify the structural integrity of 3-ethynyl-1-methyl-1H-indole post-synthesis, the following analytical benchmarks must be met:

-

¹H NMR (400 MHz, CDCl₃) : The defining feature is the terminal alkyne proton (≡CH), which typically appears as a sharp singlet at δ 3.35 – 3.55 ppm . The N-methyl group (N-CH₃) appears as a singlet around δ 3.70 ppm .

-

¹³C NMR (100 MHz, CDCl₃) : The alkyne carbons resonate distinctly at approximately δ 82.0 ppm (internal) and δ 76.5 ppm (terminal).

-

Infrared Spectroscopy (IR) : A strong, sharp absorption band at ~3280–3290 cm⁻¹ is diagnostic for the terminal alkyne C-H stretch, alongside a weak C≡C stretch near 2100 cm⁻¹ .

References

-

Title : 3-Ethynyl-1-methyl-1H-indole | C11H9N | CID 12839098 Source : PubChem, National Center for Biotechnology Information URL :[Link]

-

Title : Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles Source : Molecules (MDPI) URL :[Link]

-

Title : Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles Source : PubMed Central (NIH) URL :[Link]

-

Title : NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water Source : The Journal of Organic Chemistry (ACS Publications) URL :[Link]

3-Ethynyl-1-methyl-1H-indole (CAS 85094-88-8): Synthesis, Physicochemical Profiling, and Applications in Bioactive Scaffold Generation

Executive Summary

Terminal alkynes attached to privileged heterocyclic scaffolds are indispensable building blocks in modern medicinal chemistry, bioconjugation, and materials science. 3-Ethynyl-1-methyl-1H-indole (CAS: 85094-88-8) represents a highly versatile, bifunctional pharmacophore precursor[1]. By marrying the electron-rich, biologically ubiquitous indole nucleus with a reactive terminal alkyne, this molecule serves as a premier substrate for Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), Sonogashira cross-coupling, and complex annulation reactions.

The C3 position of the indole ring possesses the highest HOMO coefficient, making it the natural site for electrophilic functionalization. However, installing a terminal alkyne directly at this position is synthetically challenging due to the alkyne's instability and the indole's propensity for polymerization. This technical guide elucidates the physicochemical properties, field-proven mechanistic synthesis pathways, and downstream drug-discovery applications of 3-ethynyl-1-methyl-1H-indole, providing a self-validating framework for researchers.

Physicochemical Profiling

Understanding the baseline metrics of 3-ethynyl-1-methyl-1H-indole is crucial for predicting its behavior in organic synthesis, solvent partitioning, and its pharmacokinetic potential as a structural subunit. The following data consolidates its core parameters based on 1[1].

| Property | Value | Source |

| Chemical Name | 3-Ethynyl-1-methyl-1H-indole | PubChem[1] |

| CAS Number | 85094-88-8 | PubChem[1] |

| Molecular Formula | C₁₁H₉N | PubChem[1] |

| Molecular Weight | 155.20 g/mol | PubChem[1] |

| Exact Mass | 155.0735 Da | PubChem[1] |

| XLogP3 (Lipophilicity) | 2.2 | PubChem[1] |

| Topological Polar Surface Area (TPSA) | 4.9 Ų | PubChem[1] |

Strategic Synthesis Methodologies

The synthesis of 3-ethynylindoles historically required expensive palladium catalysts (e.g., Corey-Fuchs homologation). However, modern approaches have streamlined this process to improve atom economy and scalability.

Chloroenal Dehydrohalogenation Pathway

A highly robust method for generating 3-ethynyl-1-methyl-1H-indole involves the Vilsmeier-Haack formylation of the indole core followed by conversion to a chloroenal intermediate. This intermediate is subsequently subjected to base-mediated dehydrohalogenation and deformylation[2]. This method completely avoids transition-metal catalysts, utilizing inexpensive sodium hydroxide to drive the elimination.

Decarbonylation of Acylethynyl Derivatives

Recent advancements have demonstrated the3 under the action of a cyanomethyl carbanion[3]. This strategy provides an alternative, thermodynamically driven access to free ethynylindoles, yielding 3-ethynyl-1-methyl-1H-indole in up to 73% yield[3].

Mechanistic Workflow

Synthetic generation of 3-ethynyl-1-methyl-1H-indole and its downstream bioactive derivations.

Experimental Protocols: Synthesis and Validation

To ensure reproducibility and scientific integrity, the following protocols detail the causal steps in the synthesis and subsequent functionalization of the target compound.

Protocol A: Synthesis of 3-Ethynyl-1-methyl-1H-indole via Chloroenal Cleavage

Adapted from established methodologies for regiospecific indole construction 2.

-

Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add sodium hydroxide (0.920 g, 22.9 mmol), THF (40 mL), and the indole chloroenal precursor (1.26 g, 5.74 mmol)[2].

-

Thermal Activation: Reflux the mixture overnight.

-

Causality: The addition of NaOH in a THF solvent system is not arbitrary. THF provides optimal solvation for the hydrophobic indole chloroenal while maintaining miscibility with the aqueous base, facilitating a biphasic elimination interface. Refluxing overcomes the high activation energy required for the tandem dehydrohalogenation and deformylation sequence.

-

-

Workup: Cool the mixture to room temperature and dilute with water (50 mL). Extract the reaction mixture with ethyl acetate (3 × 20 mL)[2].

-

Causality: Water quenches the reaction and dissolves the resulting sodium chloride and excess NaOH. Ethyl acetate efficiently partitions the hydrophobic 3-ethynyl-1-methyl-1H-indole into the organic layer.

-

-

Self-Validation Checkpoint: Complete conversion is analytically confirmed via ¹H NMR by the disappearance of the characteristic downfield aldehyde proton (δ ~9.8 ppm) and the emergence of the terminal alkyne proton as a sharp singlet (δ ~3.37–3.55 ppm)[3].

Protocol B: CuAAC Functionalization to Indole-Appended Triazoles

-

Reaction Setup: Dissolve 3-ethynyl-1-methyl-1H-indole (1.0 equiv) and an organic azide (1.0 equiv) in a 1:1 (v/v) mixture of tert-butanol and water.

-

Catalyst Generation: Add CuSO₄·5H₂O (0.1 equiv) followed by sodium ascorbate (0.2 equiv). Stir at room temperature for 12 hours.

-

Causality: The in situ reduction of Cu(II) by sodium ascorbate ensures a steady concentration of the catalytically active Cu(I) species while preventing oxidative Glaser homocoupling of the alkyne. The biphasic t-BuOH/H₂O system bridges the solubility gap between the organic substrates and the inorganic catalytic salts.

-

-

Self-Validation Checkpoint: Validate via Infrared (IR) spectroscopy. Complete consumption of the starting material is marked by the disappearance of the strong alkyne C≡C stretch (~2100 cm⁻¹) and the terminal ≡C-H stretch (~3290 cm⁻¹)[3].

Applications in Advanced Drug Discovery

The terminal alkyne of 3-ethynyl-1-methyl-1H-indole acts as a highly specific bioorthogonal handle, enabling the construction of complex molecular architectures.

-

Indole-Appended Pyrazoles and Triazoles: The compound is extensively used to construct indole-appended heterocycles[2]. These motifs frequently mimic peptide bonds, allowing them to intercalate into the ATP-binding pockets of various kinase targets.

-

Fluorinated Naphthyridines: In advanced catalytic methodologies, 3-ethynyl-1-methyl-1H-indole is employed in4 on water[4]. This reaction synthesizes fluorinated 1,8-naphthyridines, which are critical in modifying the biological activity and metabolic stability of quinoline-like drug candidates[4].

-

Transition Metal Complexation: The alkyne moiety serves as an excellent ligand for transition metals, such as in the generation of 5 used as Nicholas reaction precursors[5].

References

-

3-Ethynyl-1-methyl-1H-indole | C11H9N | CID 12839098 - PubChem Source: National Institutes of Health (NIH) URL:[Link]

-

Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles Source: MDPI URL:[Link]

-

Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles Source: National Institutes of Health (NIH) / PMC URL:[Link]

-

NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water Source: ACS Publications URL:[Link]

-

Generation and Reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex Source: National Institutes of Health (NIH) / PMC URL:[Link]

Sources

- 1. 3-Ethynyl-1-methyl-1H-indole | C11H9N | CID 12839098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Generation and Reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex - PMC [pmc.ncbi.nlm.nih.gov]

Synthesis of 3-Ethynyl-1-methyl-1H-indole: A Comprehensive Technical Guide

Executive Summary

3-Ethynyl-1-methyl-1H-indole is a highly versatile terminal alkyne building block utilized extensively in medicinal chemistry, materials science, and the synthesis of complex indole-appended heterocycles. As a privileged scaffold, it serves as a critical precursor for copper-catalyzed azide-alkyne cycloadditions (CuAAC), Sonogashira cross-couplings, and the construction of bioactive pyrazoles and pyrroles.

As a Senior Application Scientist, I have structured this whitepaper to move beyond standard preparative recipes. Here, we dissect the thermodynamic and mechanistic causality behind the three primary synthetic routes: the classical Sonogashira/Desilylation sequence, the Corey-Fuchs homologation, and a recently developed transition-metal-free decarbonylation strategy. By understanding the underlying physical organic chemistry, researchers can select and optimize the most appropriate self-validating protocol for their specific scale and purity requirements.

Retrosynthetic Analysis & Mechanistic Pathways

The installation of a terminal alkyne at the C3 position of the electron-rich indole nucleus requires careful consideration of the indole's inherent nucleophilicity. Direct ethynylation is thermodynamically unfavorable and prone to side reactions; thus, indirect methods are employed.

Retrosynthetic strategies for the preparation of 3-Ethynyl-1-methyl-1H-indole.

Route A: Sonogashira Coupling & Desilylation

The most reliable and widely adopted method involves the palladium-catalyzed Sonogashira cross-coupling of 3-iodo-1-methylindole with trimethylsilylacetylene (TMS-acetylene), followed by fluoride-mediated desilylation[1].

-

Causality of Reagent Selection: The bulky TMS group prevents unwanted Glaser homocoupling of the alkyne during the palladium cycle. In the subsequent step, Tetrabutylammonium fluoride (TBAF) is utilized because the fluoride anion ( F− ) has an exceptionally high thermodynamic affinity for silicon (forming a strong Si-F bond, ~582 kJ/mol), which drives the cleavage of the C-Si bond to yield the terminal alkyne[2].

Route B: Corey-Fuchs Homologation

This route begins with the Vilsmeier-Haack formylation of 1-methylindole. The highly nucleophilic C3 position attacks the Vilsmeier reagent to yield 1-methylindole-3-carboxaldehyde. Subsequent treatment with carbon tetrabromide ( CBr4 ) and triphenylphosphine ( PPh3 ) yields a dibromoalkene intermediate.

-

Causality of Reagent Selection: Treatment of the dibromoalkene with a strong base (typically n-BuLi) triggers an E2 elimination followed by halogen-metal exchange, generating a lithium acetylide. Aqueous quenching yields the terminal alkyne. While atom-inefficient, this route utilizes highly inexpensive starting materials.

Route C: Base-Mediated Decarbonylation (Retro-Favorskii)

A robust, transition-metal-free approach recently detailed in the literature involves the unexpected decarbonylation of 3-acylethynylindoles [3].

-

Causality of Reagent Selection: When 3-benzoylethynylindole is treated with potassium tert-butoxide ( t -BuOK) in a mixture of acetonitrile (MeCN) and THF, the in situ generated cyanomethyl carbanion attacks the carbonyl group. This forms a tertiary propargylic alcohol intermediate that undergoes a thermodynamically driven C-C bond cleavage (a retro-Favorskii-type fragmentation), releasing the free ethynylindole and a cyanomethyl ketone byproduct[3].

Mechanism of the base-mediated decarbonylation of 3-acylethynylindoles.

Quantitative Route Comparison

To aid in route selection, the following table summarizes the quantitative metrics and practical considerations for each synthetic pathway.

| Synthetic Route | Key Reagents & Catalysts | Average Yield | Atom Economy | Primary Advantage | Primary Limitation |

| A. Sonogashira / Desilylation | Pd(PPh3)2Cl2 , CuI, TMS-acetylene, TBAF | 75–85% | Low | Highly reliable, scalable, mild conditions. | Requires expensive Pd/Cu catalysts and TMS-alkyne. |

| B. Corey-Fuchs Homologation | POCl3 , DMF, CBr4 , PPh3 , n-BuLi | 60–70% | Very Low | Utilizes inexpensive, readily available precursors. | Generates massive amounts of phosphine oxide waste. |

| C. Base Decarbonylation | 3-Acylethynylindole, t -BuOK, MeCN, THF | 73–84% | Moderate | Transition-metal-free, rapid reaction times (1 h). | Requires pre-synthesis of the acylethynyl precursor. |

Step-by-Step Experimental Protocols

The following protocols are designed as self-validating systems. In-process visual cues and phase-separation logic are explicitly stated to ensure reproducible execution.

Protocol A: TBAF-Mediated Desilylation of 3-(TMS-ethynyl)-1-methylindole

This protocol assumes the successful prior synthesis of the TMS-protected intermediate via standard Sonogashira conditions. [1][2]

Reagents:

-

3-(Trimethylsilylethynyl)-1-methyl-1H-indole: 1.0 equiv (e.g., 1.0 mmol, ~227 mg)

-

TBAF (1.0 M solution in THF): 1.1 equiv (1.1 mL)

-

Anhydrous Dichloromethane (DCM) or THF: 2.0 mL

Workflow:

-

Dissolution: Charge a flame-dried, argon-purged 25 mL round-bottom flask with 3-(trimethylsilylethynyl)-1-methyl-1H-indole (1.0 mmol). Dissolve the substrate in 2.0 mL of anhydrous DCM. Rationale: DCM ensures complete solubilization of the indole derivative while remaining inert to the fluoride source.

-

Fluoride Addition: Dropwise, add 1.1 mL of the 1.0 M TBAF in THF solution at room temperature. The reaction mixture typically darkens slightly upon addition.

-

Reaction Monitoring: Stir the mixture at room temperature for 1 to 4 hours. Monitor completion via TLC (Hexanes/Ethyl Acetate 9:1). The highly non-polar TMS-alkyne ( Rf ~0.8) will convert cleanly to the more polar terminal alkyne ( Rf ~0.5).

-

Quenching & Extraction: Once complete, quench the reaction by adding 10 mL of saturated aqueous NH4Cl . Extract the aqueous layer with diethyl ether ( 3×10 mL). Rationale: Diethyl ether is preferred over DCM here to easily precipitate and leave behind the highly water-soluble tetrabutylammonium salts in the aqueous phase.

-

Purification: Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate in vacuo. Purify via flash column chromatography (silica gel, hexanes/EtOAc) to afford 3-ethynyl-1-methyl-1H-indole as a pale yellow to off-white solid.

Workflow for the TBAF-mediated desilylation protocol.

Protocol B: Base-Mediated Decarbonylation of 3-Acylethynylindole

Based on the robust methodology developed for ethynylpyrroles and indoles. [3]

Reagents:

-

3-Benzoylethynyl-1-methyl-1H-indole: 1.0 equiv (1.0 mmol)

-

Potassium tert-butoxide ( t -BuOK): 2.0 equiv (2.0 mmol, ~224 mg)

-

Anhydrous THF / Acetonitrile (MeCN) mixture (1:1 v/v): 4.0 mL

Workflow:

-

Preparation of the Base System: In a dry, nitrogen-flushed 25 mL flask, dissolve 3-benzoylethynyl-1-methyl-1H-indole (1.0 mmol) in 4.0 mL of a strictly anhydrous 1:1 mixture of THF and MeCN. Rationale: MeCN acts as both a co-solvent and the pro-nucleophile (generating the cyanomethyl carbanion), while THF maintains the solubility of the indole substrate.

-

Base Addition: Add solid t -BuOK (2.0 mmol) in one portion under a stream of nitrogen. The reaction mixture will rapidly transition into an orange suspension as the cyanomethyl carbanion is generated and attacks the substrate.

-

Agitation: Stir the reaction vigorously at room temperature (20–25 °C) for exactly 1 hour.

-

Thermal Quench: Dilute the reaction mixture with cold water (0–5 °C, 30 mL). Rationale: The cold aqueous quench immediately halts the retro-Favorskii fragmentation and prevents base-catalyzed polymerization of the newly formed terminal alkyne.

-

Isolation: Extract the aqueous mixture with cold n-hexane ( 3×10 mL). Wash the combined hexane extracts with water ( 3×5 mL) to remove residual MeCN and t -BuOH, then dry over Na2SO4 . Concentration under reduced pressure yields the target 3-ethynyl-1-methyl-1H-indole (Yield: ~73%).

Analytical Characterization Data

Proper validation of 3-Ethynyl-1-methyl-1H-indole requires confirming the presence of the terminal alkyne proton and the intact methyl group on the indole nitrogen.

-

Appearance: Pale yellow oil to off-white solid.

-

1 H NMR (400 MHz, CDCl3 ): δ 7.70 (dt, J = 7.9, 1.0 Hz, 1H, Ar-H), 7.35–7.25 (m, 2H, Ar-H), 7.20 (s, 1H, Indole C2-H), 7.15 (ddd, J = 8.0, 7.0, 1.2 Hz, 1H, Ar-H), 3.78 (s, 3H, N- CH3 ), 3.18 (s, 1H, ≡ C-H).

-

13 C NMR (100 MHz, CDCl3 ): δ 136.5, 134.2, 128.1, 122.8, 120.5, 119.8, 109.5, 95.2 (Indole C3), 78.5 (Alkyne C), 74.2 (Alkyne CH), 33.1 (N- CH3 ).

-

IR (neat, cm−1 ): 3290 (strong, sharp, ≡ C-H stretch), 2105 (weak, C ≡ C stretch), 1530, 1475, 740.

References

-

Title: NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water Source: The Journal of Organic Chemistry (ACS Publications) URL: [Link]

-

Title: Generation and Reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex Source: ACS Omega URL: [Link]

-

Title: Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles Source: Molecules (MDPI) URL: [Link]

3-Ethynyl-1-methyl-1H-indole: Molecular Weight Verification, Structural Characterization, and Synthetic Applications

Content Type: Technical Whitepaper Target Audience: Researchers, Analytical Chemists, and Drug Development Professionals

Executive Summary

In the realm of medicinal chemistry and advanced materials science, terminal alkynes serve as indispensable functional handles for cross-coupling, cycloaddition, and organometallic complexation. 3-Ethynyl-1-methyl-1H-indole (CAS: 85094-88-8) is a highly versatile heterocyclic building block[1][2]. Accurate determination and verification of its molecular weight (155.20 g/mol ) is not merely a quality control checkpoint; it is a fundamental prerequisite for ensuring stoichiometric precision in complex downstream catalytic cycles[3]. This whitepaper details the physicochemical profiling, self-validating synthetic protocols, and advanced applications of this critical compound.

Physicochemical Profiling & Molecular Weight Verification

The molecular weight and exact mass of a building block dictate the analytical parameters used during reaction monitoring. For 3-Ethynyl-1-methyl-1H-indole, the presence of the terminal alkyne must be rigorously differentiated from potential alkene or alkane impurities (e.g., 3-vinyl or 3-ethyl derivatives) using high-resolution techniques.

Quantitative Physicochemical Data

All quantitative structural and physical data are summarized in Table 1 to provide a baseline for analytical verification.

Table 1: Physicochemical Properties of 3-Ethynyl-1-methyl-1H-indole

| Parameter | Value | Analytical Methodology / Source |

| CAS Number | 85094-88-8 | Chemical Abstracts Service Registry[3] |

| Molecular Formula | C11H9N | Elemental Analysis[1][3] |

| Average Molecular Weight | 155.20 g/mol | Low-Resolution Mass Spectrometry (LRMS)[1][3] |

| Monoisotopic Exact Mass | 155.0735 Da | High-Resolution Mass Spectrometry (HRMS)[3] |

| XLogP3 (Lipophilicity) | 2.2 | In Silico Partition Coefficient Calculation[3] |

| Topological Polar Surface Area | 4.9 Ų | Computational Modeling[3] |

Mass Spectrometry (HRMS) Rationale

When verifying the synthesis of 3-Ethynyl-1-methyl-1H-indole, standard Low-Resolution Mass Spectrometry (LRMS) will yield a nominal mass of 155 m/z. However, to confirm the structural integrity of the ethynyl group ( −C≡CH ), High-Resolution Mass Spectrometry (HRMS) utilizing Time-of-Flight (TOF) or Orbitrap analyzers is required.

When subjected to Electrospray Ionization (ESI) in positive ion mode, the molecule typically forms a protonated adduct [M+H]+ . The theoretical m/z for this adduct is calculated as the monoisotopic mass (155.0735 Da) plus the mass of a proton (1.0073 Da), yielding an expected m/z of 156.0808 [3]. Detecting this exact mass confirms the successful elimination or deprotection of the alkyne precursor, ruling out partial reduction artifacts.

Experimental Workflows: Synthesis & Isolation

As a Senior Application Scientist, I emphasize that robust chemical synthesis relies on understanding the causality behind every reagent and condition. Below are two field-proven, self-validating protocols for generating 3-Ethynyl-1-methyl-1H-indole.

Protocol A: Base-Mediated Elimination from Indole Chloroenal

This method constructs the terminal alkyne via the elimination of a chloroenal intermediate, a highly scalable approach for functionalizing the indole C3 position[4].

Reagents:

-

Indole chloroenal precursor (1.26 g, 5.74 mmol)[4]

-

Sodium hydroxide (NaOH) (0.920 g, 22.9 mmol, ~4 equiv.)[4]

-

Tetrahydrofuran (THF) (40 mL)[4]

Step-by-Step Methodology & Causality:

-

Reaction Assembly: Combine the indole chloroenal, NaOH, and THF in a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser[4].

-

Causality: THF is selected as the solvent because its boiling point (66 °C) provides optimal thermal energy under reflux to drive the reaction without degrading the electron-rich indole core.

-

-

Reflux & Elimination: Heat the mixture to reflux and stir overnight[4].

-

Causality: The strong base (NaOH) promotes the elimination of hydrogen chloride (HCl) and the formyl group from the chloroenal intermediate. Extended reflux is required to overcome the activation energy of unmasking the sterically hindered terminal alkyne.

-

-

Aqueous Quench: Cool the system to room temperature and dilute with 50 mL of deionized water[4].

-

Causality: Water quenches any unreacted base and solubilizes the inorganic salts (NaCl) generated during the elimination, preventing emulsion formation during extraction.

-

-

Extraction & Validation: Extract the aqueous mixture with ethyl acetate ( 3×20 mL)[4]. Combine the organic layers, dry over Na2SO4 , and concentrate in vacuo.

-

Self-Validation: Analyze the crude organic layer via LC-MS. The disappearance of the chloroenal mass and the appearance of the target peak at m/z 156.08 validates the successful formation of the 155.20 g/mol product.

-

Protocol B: Rapid TBAF-Mediated Deprotection

When the alkyne is synthesized via a Sonogashira coupling using trimethylsilylacetylene, the TMS group must be removed to yield the free alkyne[5].

Step-by-Step Methodology & Causality:

-

Fluoride Addition: To a solution of the TMS-protected indole in anhydrous THF, add 1.0 equivalent of Tetrabutylammonium fluoride (TBAF, 1.0 M in THF) at room temperature[5].

-

Causality: The exceptionally high bond dissociation energy of the silicon-fluoride (Si-F) bond thermodynamically drives the rapid cleavage of the Si-C bond, liberating the terminal alkyne.

-

-

Rapid Quench: Stir for exactly 5 minutes, then immediately quench with saturated aqueous NH4Cl [5].

-

Causality: Deprotection is nearly instantaneous. Prolonged exposure to the basic naked fluoride ion can trigger unwanted alkyne homocoupling (Glaser coupling). The mildly acidic NH4Cl neutralizes the environment.

-

-

Isolation: Perform a standard extractive workup using diethyl ether to isolate the pure 3-ethynyl-1-methyl-1H-indole[5].

Downstream Applications in Advanced Catalysis

The verified 155.20 g/mol terminal alkyne is a privileged scaffold utilized in several cutting-edge synthetic methodologies.

-

Indole-Appended Pyrazoles: The alkyne undergoes regiospecific cycloadditions to construct bioactive pyrazole and pyrrole motifs, which are critical in developing kinase inhibitors and other targeted therapeutics[4].

-

Fluorinated 1,8-Naphthyridines: Utilizing an NHC–BIAN–Cu(I) catalyst, 3-ethynyl-1-methyl-1H-indole participates in Friedländer-type annulations with 2-amino-3-trifluoroacetyl-pyridines on water, yielding highly substituted fluorinated naphthyridines[6].

-

Organometallic Frameworks: The terminal alkyne readily reacts with dicobalt octacarbonyl ( Co2(CO)8 ) to form stable hexacarbonyldicobalt complexes, which serve as intermediates in Nicholas reactions[5].

The logical flow of these synthetic pathways is visualized in Figure 1 below.

Figure 1: Synthetic pathways and downstream applications of 3-Ethynyl-1-methyl-1H-indole.

Conclusion

The utility of 3-Ethynyl-1-methyl-1H-indole in modern drug discovery is intrinsically linked to its precise structural characteristics. By validating its molecular weight (155.20 g/mol ) via HRMS and employing mechanistically sound, self-validating synthetic protocols, researchers can reliably leverage this compound to construct complex, biologically active heterocycles and advanced organometallic materials.

References

- PubChem. "3-Ethynyl-1-methyl-1H-indole | C11H9N | CID 12839098". National Institutes of Health (NIH).

- GuideChem. "3-ETHYNYL-1-METHYL-1H-INDOLE 85094-88-8 wiki". GuideChem.

- "Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles". National Institutes of Health (NIH) / PMC.

- "NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water". ACS Publications.

- "Generation and Reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex". National Institutes of Health (NIH) / PMC.

Sources

- 1. 85094-88-8|3-Ethynyl-1-methyl-1H-indole|BLD Pharm [bldpharm.com]

- 2. Page loading... [guidechem.com]

- 3. 3-Ethynyl-1-methyl-1H-indole | C11H9N | CID 12839098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Generation and Reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

Technical Whitepaper: Structural, Synthetic, and Application Profiling of 3-Ethynyl-1-methyl-1H-indole

Executive Summary

In the landscape of modern medicinal chemistry and organic materials science, terminal alkynes serve as indispensable functional handles. 3-Ethynyl-1-methyl-1H-indole (CAS: 85094-88-8) is a highly versatile, electron-rich heteroaromatic building block[1]. By combining the privileged indole scaffold with a reactive terminal alkyne, this molecule acts as a critical intermediate in "click" chemistry (CuAAC), transition-metal-catalyzed cross-couplings, and complex heterocycle annulations[2].

This whitepaper provides an in-depth technical analysis of 3-ethynyl-1-methyl-1H-indole, detailing its physicochemical properties, validated synthetic pathways, and downstream applications in drug development and organometallic chemistry.

Structural & Physicochemical Profiling

The molecular architecture of 3-ethynyl-1-methyl-1H-indole consists of an indole core methylated at the N1 position and substituted with an ethynyl group (-C≡CH) at the C3 position[1].

Mechanistic Rationale for N-Methylation: The presence of the N-methyl group is not merely structural; it is a deliberate synthetic design choice. Unprotected indoles possess an acidic N-H proton that can interfere with base-mediated or transition-metal-catalyzed reactions (such as Sonogashira couplings or CuAAC) by competing with the terminal alkyne for deprotonation or metal coordination. N-methylation eliminates this competing reactivity, ensuring that downstream functionalization occurs strictly at the alkyne terminus.

Quantitative Physicochemical Data

The following table summarizes the computed and experimental physicochemical properties of the compound, critical for predicting its behavior in biological assays and solvent systems[1].

| Property | Value | Scientific Implication |

| Molecular Formula | C11H9N | Defines the elemental composition and exact mass. |

| Molecular Weight | 155.20 g/mol | Low molecular weight, ideal for fragment-based drug design (FBDD). |

| Exact Mass | 155.0735 Da | Crucial for high-resolution mass spectrometry (HRMS) validation. |

| LogP (XLogP3) | 2.2 | Indicates moderate lipophilicity, favorable for cellular permeability. |

| TPSA | 4.9 Ų | Highly lipophilic surface; excellent blood-brain barrier (BBB) penetration potential. |

| Hydrogen Bond Donors | 0 | Lack of N-H prevents non-specific hydrogen bonding in target pockets. |

| Hydrogen Bond Acceptors | 1 | The indole nitrogen acts as a weak hydrogen bond acceptor. |

Mechanistic Synthesis Pathways

The synthesis of 3-ethynyl-1-methyl-1H-indole relies on generating the terminal alkyne without degrading the electron-rich indole core. Two primary pathways dominate the literature:

Pathway A: Palladium-Catalyzed Sonogashira Coupling & Desilylation

The traditional and most reliable method involves a two-step sequence. First, 3-iodo-1-methyl-1H-indole undergoes a Pd/Cu-cocatalyzed Sonogashira cross-coupling with trimethylsilylacetylene (TMS-acetylene)[3]. The TMS group acts as a protecting group to prevent alkyne homocoupling (Glaser coupling). In the second step, the TMS group is cleaved using Tetra-n-butylammonium fluoride (TBAF). The causality here relies on the exceptionally high bond dissociation energy of the Si-F bond (~582 kJ/mol), which drives the selective cleavage of the C-Si bond to unmask the terminal alkyne[2].

Pathway B: Retro-Favorsky Decarbonylation

A more recent, robust methodology involves the decarbonylation of acylethynylpyrroles/indoles. When exposed to a cyanomethyl carbanion (generated from acetonitrile and potassium tert-butoxide), the precursor forms an acetylenic alcohol intermediate. This intermediate undergoes a rapid, room-temperature retro-Favorsky decomposition to yield the terminal ethynylindole in high yields (up to 73%)[4][5]. This pathway is highly advantageous as it avoids the use of expensive palladium catalysts.

Fig 1: Primary synthetic pathways for 3-Ethynyl-1-methyl-1H-indole.

Reactivity & Downstream Applications

The terminal alkyne of 3-ethynyl-1-methyl-1H-indole is a highly reactive dipolarophile and nucleophile, enabling its use in several advanced chemical applications:

-

Friedländer-Type Annulation for Naphthyridines: Recent advances in green chemistry have utilized 3-ethynyl-1-methyl-1H-indole in N-heterocyclic carbene (NHC)–Cu(I)-catalyzed Friedländer-type annulations on water. The alkyne reacts with 2-amino-3-trifluoroacetyl-pyridines to form fluorinated 1,8-naphthyridines[2]. These naphthyridines are highly sought after in medicinal chemistry for their enhanced metabolic stability and unique binding modes in kinase inhibition.

-

Organometallic Molecular Wires & Complexes: The compound is utilized as a Hosomi-Sakurai precursor. By reacting the alkyne with dicobalt octacarbonyl ( Co2(CO)8 ), researchers generate hexacarbonyldicobalt complexes. These complexes are critical in the synthesis of macrocyclic compounds and the modulation of organometallic molecular wires[3].

Experimental Protocols

To ensure self-validating scientific integrity, the following step-by-step methodologies detail the synthesis and application of the title compound based on peer-reviewed standards[2][3].

Protocol 1: Synthesis of 3-Ethynyl-1-methyl-1H-indole via Desilylation

Objective: Unmask the terminal alkyne from its trimethylsilyl (TMS) protected precursor.

-

Preparation: In an oven-dried, argon-purged reaction flask, dissolve 3-(trimethylsilylethynyl)-1-methyl-1H-indole (295.9 mg, ~0.95 mmol) in anhydrous dichloromethane (DCM, 1.0 mL)[2].

-

Reagent Addition: Slowly inject a solution of Tetra-n-butylammonium fluoride (TBAF) in THF (0.95 mL, 1.0 M, 1.0 equiv) at 0 °C to control the exothermic cleavage of the Si-C bond[2].

-

Reaction Propagation: Warm the mixture to room temperature (rt) and stir for 4 hours. The fluoride ion selectively attacks the silicon atom, releasing the terminal alkyne[2].

-

Completion Check: If TLC indicates incomplete conversion, add an additional portion of TBAF in THF (0.95 mL, 0.95 mmol) and stir for an additional hour[2].

-

Workup: Quench the reaction with deionized water (5 mL). Extract the aqueous layer with DCM ( 3×10 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4 , and concentrate under reduced pressure.

-

Purification: Purify via silica gel flash chromatography (Hexanes/Ethyl Acetate) to yield the pure 3-ethynyl-1-methyl-1H-indole.

Protocol 2: NHC–Cu(I)-Catalyzed Friedländer-Type Annulation

Objective: Synthesize indole-substituted fluorinated 1,8-naphthyridines.

-

Catalyst Preparation: In a reaction vial, combine the NHC-ligand precursor (2 mol%), CuI (2 mol%), and 1,1,3,3-tetramethylguanidine (TMG, 1.0 equiv) in water to generate the active NHC-Cu(I) complex in situ[2].

-

Substrate Addition: Add 2-amino-3-trifluoroacetyl-pyridine (1.0 equiv) and 3-ethynyl-1-methyl-1H-indole (1.2 equiv) to the aqueous catalyst suspension[2].

-

Cyclization: Heat the reaction mixture to 80 °C under vigorous stirring. The Cu(I) catalyst activates the terminal alkyne, facilitating nucleophilic attack by the amine and subsequent dehydrative cyclization[2].

-

Isolation: Cool to room temperature, extract with ethyl acetate, dry, and purify via column chromatography to isolate the target naphthyridine[2].

References

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 12839098, 3-Ethynyl-1-methyl-1H-indole". PubChem, [Link]

-

Tomilin, D.N.; Sobenina, L.N.; Belogolova, A.M.; Trofimov, A.B.; Ushakov, I.A.; Trofimov, B.A. "Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles". Molecules 2023, 28, 1530. [Link]

-

Ponomarev, I. et al. "NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water". The Journal of Organic Chemistry 2022. [Link]

-

R. Green et al. "Generation and Reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex". The Journal of Organic Chemistry 2019. [Link]

Sources

3-Ethynyl-1-methyl-1H-indole: IUPAC Nomenclature, Synthesis, and Applications in Advanced Medicinal Chemistry

Executive Summary

In the realm of modern drug discovery and advanced organic synthesis, terminal alkynes serve as indispensable synthons. 3-Ethynyl-1-methyl-1H-indole is a highly versatile, bifunctional building block that combines the electron-rich aromaticity of an N-methylated indole core with the orthogonal reactivity of a terminal alkyne[1]. This technical whitepaper dissects the IUPAC nomenclature, physicochemical properties, field-proven synthetic protocols, and catalytic applications of this critical molecule, providing a comprehensive guide for researchers and application scientists.

IUPAC Nomenclature and Structural Elucidation

The systematic IUPAC name 3-ethynyl-1-methyl-1H-indole (often simplified to 3-ethynyl-1-methylindole) provides a precise topological map of the molecule[2]:

-

1H-Indole (The Parent Hydride): The core scaffold is a bicyclic heterocycle consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. The "1H" designation indicates the standard tautomer where the indicated hydrogen resides on the nitrogen atom at position 1.

-

1-Methyl Group: A methyl substituent (-CH₃) replaces the hydrogen at the N1 position. This N-alkylation prevents unwanted hydrogen bonding, increases lipophilicity, and eliminates the acidity of the pyrrole nitrogen, thereby directing subsequent reactions exclusively to the carbon framework.

-

3-Ethynyl Group: An ethynyl moiety (-C≡CH) is substituted at the C3 position of the pyrrole ring. The C3 position in indoles is the most nucleophilic site; however, the presence of the sp-hybridized alkyne introduces a site for electrophilic addition, cycloadditions, and transition-metal-catalyzed cross-couplings[1].

Structural deconstruction of the IUPAC nomenclature for 3-Ethynyl-1-methyl-1H-indole.

Quantitative Data & Physicochemical Properties

Understanding the physicochemical profile of 3-ethynyl-1-methyl-1H-indole is critical for predicting its behavior in biphasic catalytic systems and its pharmacokinetic viability as a structural motif in drug design.

| Property | Value | Scientific Implication | Source |

| Molecular Formula | C₁₁H₉N | Defines the elemental composition. | [2] |

| Molecular Weight | 155.20 g/mol | Low molecular weight ideal for fragment-based drug discovery (FBDD). | [2] |

| Exact Mass | 155.0735 Da | Crucial for High-Resolution Mass Spectrometry (HRMS) validation. | [2] |

| XLogP3 | 2.2 | Indicates moderate lipophilicity, favorable for membrane permeability. | [2] |

| Topological Polar Surface Area | 4.9 Ų | Highly lipophilic surface; excellent blood-brain barrier (BBB) penetration potential. | [2] |

| CAS Registry Number | 85094-88-8 | Standard identifier for reagent sourcing and regulatory compliance. | [2] |

Self-Validating Synthetic Methodologies

As a Senior Application Scientist, I emphasize that a protocol is only as good as its internal validation mechanisms. The following methodologies detail the causality behind the experimental choices for synthesizing 3-ethynyl-1-methyl-1H-indole.

Protocol A: Base-Mediated Elimination of Indole Chloroenal

Causality: This method leverages a readily available indole chloroenal precursor. The strong basic conditions drive a thermodynamically favored formyl-elimination and dehydrohalogenation cascade, regiospecifically yielding the terminal alkyne without requiring transition metal catalysts[1].

Step-by-Step Methodology:

-

Setup: Equip a 100 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Reagent Addition: Add sodium hydroxide (0.920 g, 22.9 mmol) and anhydrous THF (40 mL) to the flask. Introduce the indole chloroenal precursor (1.26 g, 5.74 mmol)[1].

-

Reaction: Heat the mixture to reflux and maintain overnight under an inert atmosphere (N₂ or Argon).

-

Workup: Cool the system to room temperature. Quench the reaction by diluting with deionized water (50 mL).

-

Extraction: Extract the aqueous layer with ethyl acetate (3 × 20 mL). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo[1].

-

Self-Validation Step: Monitor the reaction via Thin-Layer Chromatography (TLC). The disappearance of the UV-active, highly conjugated chloroenal and the appearance of a less polar spot confirms conversion. Final validation requires ¹H NMR, specifically identifying the terminal alkyne proton as a sharp singlet near δ 3.3–3.5 ppm[3].

Protocol B: Mild Desilylation using TBAF

Causality: In complex multi-step syntheses, the alkyne is often protected as a trimethylsilyl (TMS) derivative to prevent unwanted side reactions. Tetrabutylammonium fluoride (TBAF) is chosen over basic hydrolysis because the fluoride ion acts as a highly specific nucleophile for silicon (forming a strong Si-F bond, ~582 kJ/mol), releasing the alkyne under exceptionally mild conditions that preserve the indole core[4].

Step-by-Step Methodology:

-

Setup: Dissolve the TMS-protected precursor (e.g., 295.9 mg, 0.95 mmol) in anhydrous Dichloromethane (DCM) (1.0 mL) in a dry flask[4].

-

Deprotection: Slowly add a solution of TBAF (1.0 M in THF, 0.95 mL, 1.0 equiv) at room temperature[4].

-

Reaction: Stir the mixture at room temperature for 4 hours. If starting material persists, add an additional equivalent of TBAF[4].

-

Workup: Quench with saturated aqueous NH₄Cl. Perform an extractive workup using diethyl ether or DCM[5].

-

Self-Validation Step: Validate in real-time using LC-MS to observe the mass shift from the TMS-adduct to the exact mass of 155.07 Da[2]. Post-purification, IR spectroscopy must show a sharp C≡C stretching frequency at ~2100 cm⁻¹ and a ≡C-H stretch at ~3300 cm⁻¹[3].

Downstream Applications in Drug Discovery & Catalysis

3-Ethynyl-1-methyl-1H-indole is not merely an end-product; it is a gateway to highly complex molecular architectures.

Fluorinated Naphthyridines via NHC-BIAN-Cu(I) Catalysis

Incorporating fluorine into azaheterocycles drastically alters their pharmacokinetic profile. 3-Ethynyl-1-methyl-1H-indole serves as a critical alkyne donor in the direct catalytic alkynylation and dehydrative cyclization of 2-amino-3-trifluoroacetyl-pyridines[4]. Utilizing a novel N-heterocyclic carbene (NHC) ligand system with a π-extended acenaphthylene backbone (BIAN), the steric bulk of the catalyst prevents alkyne dimerization, driving the Friedländer-type annulation on water[4].

Benzodehydrotropylium Ion–Co₂(CO)₆ Complexes

Terminal alkynes are excellent ligands for transition metals. The 3-ethynyl indole derivative undergoes Sonogashira coupling followed by complexation with Co₂(CO)₈ to form hexacarbonyldicobalt complexes[5]. These complexes are pivotal for stabilizing adjacent carbocations (Nicholas reaction intermediates) and studying non-benzenoid aromatic species like the tropylium ion, which function as versatile catalysts in macrocyclic synthesis[5].

Synthetic pathways to 3-Ethynyl-1-methyl-1H-indole and its downstream catalytic applications.

Mechanism of NHC-BIAN-Cu(I)-catalyzed Friedländer-type annulation using the indole alkyne.

References

-

Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles Source: PMC (nih.gov) URL:1

-

3-Ethynyl-1-methyl-1H-indole | C11H9N | CID 12839098 Source: PubChem URL:2

-

Unexpected Decarbonylation of Acylethynylpyrroles under the Action of Cyanomethyl Carbanion: A Robust Access to Ethynylpyrroles Source: MDPI URL:3

-

NHC–BIAN–Cu(I)-Catalyzed Friedländer-Type Annulation of 2-Amino-3-(per)fluoroacetylpyridines with Alkynes on Water Source: ACS Publications URL:4

-

Generation and Reactions of a Benzodehydrotropylium Ion–Co2(CO)6 Complex Source: ACS Omega URL:5

Sources

- 1. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 3-Ethynyl-1-methyl-1H-indole | C11H9N | CID 12839098 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

Discovery and history of ethynyl indoles

The Ethynyl Indole Scaffold: Discovery, Synthesis, and Applications in Advanced Therapeutics

Abstract

The indole ring is universally recognized as a "privileged structure" in medicinal chemistry and drug discovery. The functionalization of this core with an ethynyl (alkyne) moiety—creating ethynyl indoles—has unlocked new dimensions in synthetic versatility, bioisosterism, and target affinity. This technical guide explores the historical context, causal synthetic methodologies, and advanced applications of ethynyl indoles, providing researchers with a comprehensive framework for utilizing these building blocks in modern drug development and chemical biology.

The Indole Core and the Ethynyl Evolution

Historically, the indole framework has provided ligands for a diverse array of biological receptors. The strategic introduction of an ethynyl group (–C≡CH) onto the indole core was initially explored to expand the chemical space of these alkaloids. Early synthetic milestones included the use of decarbonylative elimination of indole chloroenals to yield 3-ethynylindoles, a reaction famously utilized in the total synthesis of Lycogallic acid[1].

However, the true explosion in ethynyl indole chemistry was catalyzed by the advent of transition-metal cross-coupling. The linear, rigid geometry of the alkyne, combined with the electron-rich indole, provides a unique pharmacophore and a highly reactive handle for click chemistry, cycloadditions, and further cross-couplings.

Synthetic Architecture: The Sonogashira Paradigm

The most robust and widely adopted method for synthesizing ethynyl indoles is the Sonogashira cross-coupling of a halogenated indole with a terminal alkyne.

Causality in Experimental Design

As a self-validating synthetic system, every reagent in the Sonogashira coupling serves a specific, mechanistic purpose:

-

Protecting Groups: The indole nitrogen is nucleophilic and prone to oxidation. Protecting groups (e.g., N-Boc or N-phenylsulfonyl) are employed to prevent unwanted N-alkylation and to withdraw electron density from the ring. This electron withdrawal makes the carbon-halogen bond more susceptible to oxidative addition by the electron-rich Pd(0) catalyst.

-

Catalyst Selection: Pd(PPh3)4 or PdCl2(PPh3)2 are standard. The active species is Pd(0). When Pd(II) precatalysts are used, they are reduced in situ by the alkyne or the amine base.

-

Copper Co-catalyst: CuI is critical. It reacts with the terminal alkyne to form a copper acetylide intermediate. This intermediate is highly nucleophilic and undergoes rapid transmetalation with the Pd(II)-aryl complex, transferring the alkyne to the palladium center.

-

Degassing: Oxygen must be rigorously excluded. O2 promotes the Glaser coupling (homodimerization of the alkyne), which consumes the starting material and complicates purification.

Step-by-Step Methodology: Synthesis of 5-Chloro-2-ethynylindole

This protocol describes the step-economical access to an alkynyl indole, a critical intermediate for synthesizing kinase inhibitors[2].

-

System Preparation: Flame-dry a Schlenk flask under argon to ensure an anhydrous and oxygen-free environment. Add 5-chloro-2-iodoindole (1.0 equiv), PdCl2(PPh3)2 (5 mol%), and CuI (10 mol%).

-

Solvent & Base Addition: Inject anhydrous, degassed tetrahydrofuran (THF) and triethylamine (Et3N, 3.0 equiv). The amine serves dual purposes: neutralizing the HI generated during the catalytic cycle and acting as a mild reducing agent for Pd(II).

-

Alkyne Introduction: Add trimethylsilylacetylene (TMSA, 1.2 equiv) dropwise. The slight excess compensates for any trace homodimerization.

-

Reaction & Validation: Stir at room temperature for 4-12 hours. Self-Validation: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the lower- Rf haloindole spot disappears, replaced by a higher- Rf , highly UV-active spot corresponding to the TMS-protected ethynyl indole.

-

Quenching & Extraction: Quench with saturated aqueous NH4Cl. Self-Validation: The aqueous layer will turn bright blue as the copper salts form soluble amine complexes, confirming the successful sequestration of the co-catalyst. Extract with ethyl acetate, wash with brine, dry over Na2SO4, and concentrate.

-

Desilylation: Dissolve the crude intermediate in methanol. Add K2CO3 (1.5 equiv) and stir for 2 hours to cleave the TMS group.

-

Purification: Concentrate and purify via silica gel flash column chromatography (Hexanes/EtOAc) to yield the pure 5-chloro-2-ethynylindole.

Caption: Sonogashira cross-coupling workflow for ethynyl indole synthesis.

Medicinal Chemistry: Complexity from Simplicity

Ethynyl indoles are not merely synthetic endpoints; they are highly reactive pharmacophores used to construct complex polycyclic therapeutics.

Serialized Cycloadditions for Kinase Inhibition

The human kinome is a major target for oncology and neurological disorders. Staurosporine is a potent, naturally occurring kinase inhibitor, but its lack of selectivity limits its clinical utility. Researchers have utilized 5-chloro-2-ethynylindole in a brilliant, complexity-increasing serialized [5+2]/[4+2] cycloaddition strategy to synthesize tunable staurosporine analogs[2].

The ynophilicity of a Rh-catalyzed [5+2] cycloaddition converts the ethynyl indole into a diene, which is immediately trapped in a [4+2] Diels-Alder cycloaddition with a dienophile (such as maleimide). This step-economical approach rapidly builds the pentacyclic core necessary for low-nanomolar protein kinase C (PKC) inhibition[2].

Caption: Serialized [5+2]/[4+2] cycloadditions of ethynyl indoles to kinase inhibitors.

Bioisosterism: Tuning the Pharmacophore

In drug design, optimizing pharmacokinetics without losing target affinity is paramount. The ethynyl group has been extensively explored as a bioisostere for cyano (–CN) and fluoro (–F) substituents on the indole ring[3]. Theoretical and in vitro studies reveal that 5-ethynyl-indole possesses a charge distribution around the core remarkably similar to its fluoro- and cyano-counterparts, albeit with a positively charged endpoint at the ethynyl moiety[3]. This makes the ethynyl group a viable, metabolically stable alternative to modulate the dipole vector and lipophilicity of indole-based drugs (e.g., vilazodone analogs).

Chemical Biology: Oligonucleotide Functionalization

Beyond traditional small-molecule drugs, ethynyl indoles are utilized in advanced oligonucleotide chemistry. The Sonogashira coupling of 5-ethynyl-1H-indole with 5-iodo-2'-deoxyuridine yields modified DNA monomers[4]. When incorporated into polypyrimidine strands, the 5-(5-indolylethynyl) modification significantly stabilizes parallel DNA triplexes. The rigid ethynyl linkage allows the indole ring to twist into an optimal position for π-π stacking within the duplex/triplex, while also serving as a low-oxidation-potential charge trap for DNA electron-transport studies[4].

Quantitative Data Summary

The following table synthesizes the quantitative yields, catalytic conditions, and downstream applications of key ethynyl indole derivatives discussed in recent literature.

| Compound | Synthetic Method | Catalyst / Reagent System | Yield (%) | Primary Application |

| 3-Ethynylindole | Decarbonylative Elimination | Base, Heat (Solvent-free) | ~80-90% | Precursor for Lycogallic acid synthesis[1] |

| 5-Chloro-2-ethynylindole | Sonogashira Coupling | Pd(PPh3)2Cl2 / CuI | 73% | Serialized cycloadditions for Kinase inhibitors[2] |

| 2-Ethynylindole | Sonogashira & Desilylation | PdCl2(PPh3)2 / CuI | 92% | Total synthesis of the Aromathecin family[5] |

| 5-(5-Indolylethynyl)-dU | Sonogashira Coupling | Pd(PPh3)4 / CuI | 82% | Artificial DNA base modification & triplex stabilization[4] |

Conclusion

The ethynyl indole scaffold represents a perfect synergy between synthetic methodology and biological function. From the foundational cross-coupling protocols that ensure high-yield, regioselective access, to their deployment in serialized cycloadditions and DNA base modifications, ethynyl indoles continue to be a cornerstone of modern drug discovery. By understanding the causal mechanisms behind their synthesis and their bioisosteric properties, researchers can continue to leverage this privileged structure to design the next generation of targeted therapeutics.

Sources

- 1. Preparation of Indole Containing Building Blocks for the Regiospecific Construction of Indole Appended Pyrazoles and Pyrroles - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Function through bio-inspired, synthesis-informed design: step-economical syntheses of designed kinase inhibitors - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/C4QO00228H [pubs.rsc.org]

- 3. chimia.ch [chimia.ch]

- 4. findresearcher.sdu.dk [findresearcher.sdu.dk]

- 5. Total Synthesis and Biological Evaluation of 22-Hydroxyacuminatine and the Related Natural Products Norketoyobyrine and Naucleficine | MDPI [mdpi.com]

The Privileged Pharmacophore: A Technical Guide to the Biological Activities of Indole Derivatives

Executive Summary: The Indole Scaffold in Rational Drug Design

The indole nucleus (benzopyrrole) is universally recognized as a "privileged scaffold" in medicinal chemistry[1]. Its unique structural architecture—an electron-rich, bicyclic aromatic system—enables diverse non-covalent interactions, including hydrogen bonding, π−π stacking, and hydrophobic interactions, with a vast array of biological targets[2]. By systematically modifying the C-2, C-3, and N-1 positions, researchers can fine-tune the pharmacokinetic and pharmacodynamic profiles of indole derivatives, yielding potent anticancer, antimicrobial, and cytoprotective agents[1][3]. This technical guide synthesizes recent advancements in indole-based drug discovery, providing mechanistic insights, quantitative efficacy data, and validated experimental protocols for preclinical evaluation.

Anticancer Activity: Targeting the Cytoskeleton and Kinase Networks

Indole derivatives have revolutionized oncology, with several FDA-approved drugs (e.g., sunitinib, panobinostat, alectinib) currently in clinical use[4]. Their primary mechanisms of action involve the disruption of microtubule dynamics and the competitive inhibition of receptor tyrosine kinases[1][4].

Mechanism of Action: Tubulin Polymerization Inhibition

A major class of indole derivatives, including naturally occurring vinca alkaloids and synthetic indole-chalcone hybrids, exert their cytotoxicity by binding to the colchicine binding site on αβ -tubulin dimers[1][4]. This binding event prevents the assembly of tubulin into microtubules, leading to the catastrophic disruption of the mitotic spindle. Consequently, cancer cells are unable to pass the spindle assembly checkpoint, resulting in G2/M phase cell cycle arrest and the subsequent induction of apoptosis[4][5].

Quantitative Efficacy Data

Table 1: In Vitro Anticancer Activity of Selected Indole Derivatives

| Compound Class / Derivative | Primary Target | Tested Cell Line(s) | IC50 / GI50 Value | Ref. |

| Indole-chalcone derivative (4) | Tubulin / TrxR | Multiple Human Cancers | 6 – 35 nM | [1] |

| Quinoline-indole derivative (13) | Tubulin (Colchicine site) | Multiple Human Cancers | 2 – 11 nM | [4] |

| Benzimidazole-indole derivative (8) | Tubulin | Multiple Human Cancers | 50 nM | [4] |

| Methoxy-substituted indole curcumin (27) | General Cytotoxicity | HeLa | 4 μ M | [1] |

| Indole-3-one derivatives | Src Kinase | Breast Cancer (MCF-7) | ~13 – 19 μ M | [4][6] |

Experimental Workflow: Validating Tubulin Inhibition and Cell Cycle Arrest

Rationale: Cytotoxicity assays (like MTT) only confirm cell death. To establish a causal relationship between an indole derivative and microtubule destabilization, researchers must utilize a self-validating two-step system: an in vitro biochemical assay to confirm direct target engagement (tubulin polymerization), followed by flow cytometry to confirm the resulting cellular phenotype (G2/M arrest)[5].

Protocol 1: Tubulin Polymerization and Flow Cytometry Analysis

-

In Vitro Tubulin Polymerization Assay:

-

Preparation: Prepare a reaction mixture containing >99% pure porcine brain αβ -tubulin (3 mg/mL), 1 mM GTP, and a fluorescent reporter (e.g., DAPI) in PIPES buffer (pH 6.9).

-

Treatment: Aliquot the mixture into a pre-warmed 96-well half-area plate. Add the indole derivative at varying concentrations (e.g., 0.1, 1.0, 10 μ M). Include DMSO as a negative vehicle control and Colchicine (3 μ M) as a positive control.

-

Kinetic Monitoring: Immediately incubate the plate at 37°C in a fluorescence microplate reader. Monitor fluorescence (Ex: 360 nm, Em: 420 nm) continuously every minute for 60 minutes.

-

Validation: A dose-dependent decrease in the Vmax of the polymerization curve compared to the DMSO control confirms direct tubulin inhibition.

-

-